Cas no 17709-95-4 (N,N-dimethyl-2-phenylethanethioamide)
N,N-dimethyl-2-phenylethanethioamide Chemical and Physical Properties
Names and Identifiers
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- Benzeneethanethioamide,N,N-dimethyl-
- N,N-Dimethyl-2-phenylethanethioamide
- 1-(dimethylamino)-2-phenylethane-1-thione
- dimethylphenylethanethioamide
- N,N-dimethyl 2-phenylthioacetamide
- N,N-dimethyl-(2-phenyl)ethanethioamide
- N,N-dimethyl-phenylthioacetamide
- N,N-Dimethylthiophenylacetamide
- Phenylthioessigsaeuredimethylamind
- N,N-Dimethylbenzenethioacetamide
- N,N-DIMETHYL-2-PHENYL(THIOACETAMIDE)
- N,N-DIMETHYL-2-PHENYL(THIOACETAMIDE), 98+
- J-523253
- MFCD00051943
- Benzeneethanethioamide, N,N-dimethyl-
- DTXSID40334038
- FT-0629563
- N,N-dimethyl-2-phenyl-thioacetamide
- WLOKDAWGDBJTFR-UHFFFAOYSA-N
- AKOS000347425
- N,N-Dimethyl phenyl(thioacetamide)
- NCGC00342654-01
- SCHEMBL9870759
- F6782-3791
- N,N-Dimethyl-2-phenylethanethioamide #
- FT-0629496
- 11A-030
- AB01333841-02
- CS-0320792
- 17709-95-4
- STK064153
- N,N-dimethyl-2-phenylethanethioamide
-
- MDL: MFCD00051943
- Inchi: 1S/C10H13NS/c1-11(2)10(12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
- InChI Key: WLOKDAWGDBJTFR-UHFFFAOYSA-N
- SMILES: S=C(CC1C=CC=CC=1)N(C)C
Computed Properties
- Exact Mass: 179.07700
- Monoisotopic Mass: 179.077
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.9
- Topological Polar Surface Area: 35.3A^2
Experimental Properties
- Density: 1.07
- Melting Point: 78-80°
- Boiling Point: 262.9°Cat760mmHg
- Flash Point: 112.8°C
- Refractive Index: 1.584
- PSA: 35.33000
- LogP: 2.11810
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
N,N-dimethyl-2-phenylethanethioamide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: S22-S36/37
- HazardClass:IRRITANT
- Risk Phrases:R20/21/22
- Safety Term:S22;S36/37
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N,N-dimethyl-2-phenylethanethioamide Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N,N-dimethyl-2-phenylethanethioamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019116034-10g |
N,N-Dimethyl-2-phenylethanethioamide |
17709-95-4 | 95% | 10g |
412.08 USD | 2021-06-17 | |
| TRC | D684018-10mg |
N,N-Dimethyl-2-phenylethanethioamide |
17709-95-4 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D684018-50mg |
N,N-Dimethyl-2-phenylethanethioamide |
17709-95-4 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D684018-100mg |
N,N-Dimethyl-2-phenylethanethioamide |
17709-95-4 | 100mg |
$ 80.00 | 2022-06-05 | ||
| Apollo Scientific | OR32164-1g |
N,N-Dimethyl-2-phenylethanethioamide |
17709-95-4 | 95% | 1g |
£124.00 | 2025-02-19 | |
| Apollo Scientific | OR32164-5g |
N,N-Dimethyl-2-phenylethanethioamide |
17709-95-4 | 95% | 5g |
£370.00 | 2025-02-19 | |
| Ambeed | A148525-5g |
N,N-Dimethyl-2-phenylethanethioamide |
17709-95-4 | 95+% | 5g |
$337.0 | 2024-04-22 | |
| abcr | AB257084-1 g |
N,N-Dimethyl-2-phenylethanethioamide; 95% |
17709-95-4 | 1g |
€177.20 | 2022-09-01 | ||
| abcr | AB257084-5 g |
N,N-Dimethyl-2-phenylethanethioamide; 95% |
17709-95-4 | 5g |
€455.60 | 2022-09-01 | ||
| abcr | AB257084-10 g |
N,N-Dimethyl-2-phenylethanethioamide; 95% |
17709-95-4 | 10g |
€831.40 | 2022-09-01 |
N,N-dimethyl-2-phenylethanethioamide Suppliers
N,N-dimethyl-2-phenylethanethioamide Related Literature
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Yadong Sun,Huanfeng Jiang,Wanqing Wu,Wei Zeng,Jianxiao Li Org. Biomol. Chem. 2014 12 700
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Jigarkumar K. Vankar,Ankush Gupta,Jaydeepbhai P. Jadav,Shankara H. Nanjegowda,Guddeangadi N. Gururaja Org. Biomol. Chem. 2021 19 2473
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3. Solvent-controlled highly regio-selective thieno[2,3-b]indole formation under metal-free conditionsPenghui Ni,Bin Li,Huawen Huang,Fuhong Xiao,Guo-Jun Deng Green Chem. 2017 19 5553
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Shubham Pandey,Simran Aggarwal,Ritu Choudhary,Satish K. Awasthi RSC Adv. 2022 12 15787
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Teng Han,Xiaoyan Luo Org. Biomol. Chem. 2018 16 8253
Additional information on N,N-dimethyl-2-phenylethanethioamide
Comprehensive Overview of N,N-dimethyl-2-phenylethanethioamide (CAS No. 17709-95-4): Properties, Applications, and Industry Insights
N,N-dimethyl-2-phenylethanethioamide (CAS No. 17709-95-4) is a sulfur-containing organic compound with a molecular formula of C10H13NS. This thioamide derivative is characterized by its unique structural features, including a phenyl group and a dimethylamino moiety attached to a thioamide functional group. The compound has garnered attention in recent years due to its potential applications in pharmaceutical intermediates, agrochemical synthesis, and material science. Researchers have explored its role as a building block for more complex molecules, particularly in the development of novel heterocyclic compounds.
From a chemical perspective, N,N-dimethyl-2-phenylethanethioamide exhibits interesting properties that make it valuable for synthetic chemistry. The thioamide group (-C(=S)-NR2) provides distinct reactivity compared to its oxygen-containing analogs, offering chemists alternative pathways for molecular transformations. This characteristic has led to increased interest in the compound's use for cascade reactions and multicomponent syntheses, topics that currently dominate discussions in organic chemistry forums and research publications.
The synthesis of CAS No. 17709-95-4 typically involves the reaction of phenethylamine derivatives with appropriate sulfurating agents. Recent advancements in green chemistry approaches have focused on optimizing this process to reduce environmental impact, addressing growing concerns about sustainable chemical production. Many researchers are investigating catalyst systems and solvent-free conditions for the preparation of such thioamide compounds, reflecting the industry's shift toward more eco-friendly methodologies.
In pharmaceutical research, N,N-dimethyl-2-phenylethanethioamide serves as a precursor for various bioactive molecules. Its structural motif appears in compounds being studied for their potential biological activities, though it's important to note that extensive research and regulatory approvals would be required before any medical applications. The compound's versatility has made it a subject of interest in drug discovery programs, particularly in the design of small molecule therapeutics targeting specific biological pathways.
The material science community has explored 17709-95-4 for its potential in creating novel functional materials. The combination of aromatic and thioamide groups in its structure offers interesting possibilities for molecular self-assembly and supramolecular chemistry applications. Some studies have investigated its use in developing organic semiconductors or as a component in coordination polymers, though these applications remain in the experimental stage.
Analytical characterization of N,N-dimethyl-2-phenylethanethioamide typically involves techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy. The compound's distinct spectral signatures make it relatively straightforward to identify and quantify in various matrices. Recent developments in analytical chemistry have enabled more sensitive detection methods, which is particularly relevant given the increasing demand for high-purity chemicals in research and industrial applications.
From a safety and handling perspective, proper laboratory practices should always be followed when working with CAS No. 17709-95-4. While not classified as hazardous under standard regulations, appropriate personal protective equipment (PPE) and ventilation systems are recommended during handling. The compound's stability and storage conditions have been subjects of technical discussions in chemical safety forums, with recommendations typically emphasizing protection from moisture and extreme temperatures.
The commercial availability of N,N-dimethyl-2-phenylethanethioamide has increased in recent years to meet growing research demand. Suppliers often provide the compound in various purity grades, with ≥98% purity being the most common specification for research purposes. Pricing trends and supply chain dynamics for such specialty chemicals have become topics of interest, especially in light of global shifts in chemical manufacturing and distribution networks.
Looking toward future applications, researchers are exploring the potential of 17709-95-4 in emerging fields such as click chemistry and bioorthogonal reactions. Its structural features make it a candidate for participation in various catalytic transformations, particularly those involving sulfur-containing intermediates. These developments align with current trends in synthetic methodology that emphasize atom economy and step efficiency.
Environmental considerations regarding N,N-dimethyl-2-phenylethanethioamide have prompted studies into its biodegradation pathways and ecotoxicological profile. While comprehensive data may be limited, the scientific community continues to investigate the environmental fate of such compounds, reflecting broader concerns about green chemistry principles and responsible chemical use.
In summary, CAS No. 17709-95-4 represents an interesting case study in specialty chemical applications. Its unique combination of structural elements continues to inspire research across multiple disciplines, from fundamental organic chemistry to applied materials science. As synthetic methodologies advance and new applications emerge, N,N-dimethyl-2-phenylethanethioamide will likely maintain its position as a valuable compound in the chemist's toolbox, contributing to innovations in both academic and industrial settings.
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